(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate chemical properties
(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate chemical properties
This is a comprehensive technical guide for (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate , designed for researchers and drug development professionals.
Core Identity & Synthetic Utility in Heterocyclic Chemistry
Executive Summary
(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate (CAS: 152382-18-8) is a specialized electrophilic building block used primarily in the synthesis of N-cyano-substituted heterocycles and pharmaceutical intermediates.[1][2][3] Structurally, it belongs to the class of cyanocarbonimidodithioates (also known as N-cyanodithioimidocarbonates), characterized by a central C=N-CN core flanked by two thioether linkages.
Its unique value lies in its asymmetric leaving group profile . Unlike the symmetric dimethyl analog, this compound possesses one S-methyl group and one S-(2,6-dichlorophenyl) group. The electronic withdrawal of the dichlorophenyl moiety makes the arylthiolate a significantly more labile leaving group than the methanethiolate, enabling highly chemoselective nucleophilic substitutions. This property is critical for the precision synthesis of cyanoguanidines , 1,2,4-triazoles , and pyrimidines found in agrochemicals and ion-channel modulators.
Chemical Identity & Structural Analysis[4][5][6]
Nomenclature and Identifiers[7]
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IUPAC Name: Methyl (2,6-dichlorophenyl) N-cyanocarbonimidodithioate
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Molecular Formula:
[7] -
Molecular Weight: 277.19 g/mol [8]
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SMILES: CSC(=N-C#N)Sc1c(Cl)cccc1Cl
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InChIKey: NQIWJQGWHAGHTA-UHFFFAOYSA-N
Structural Clarification
Critical Note on Nomenclature: The common name "(2,6-Dichlorophenyl) methyl..." can be ambiguous, potentially implying a benzyl (Ar-CH2-) group. However, structural validation via SMILES and molecular weight analysis confirms that the 2,6-dichlorophenyl ring is directly bonded to the sulfur atom (S-Aryl), not via a methylene bridge.
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Core Motif: Push-pull alkene system stabilized by the electron-withdrawing cyano group.
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Electronic Environment: The steric bulk of the halogens at the 2 and 6 positions of the phenyl ring creates an orthogonal twist, shielding the sulfur but enhancing the leaving group ability of the 2,6-Cl2-Ph-S- moiety due to inductive stabilization of the resulting thiolate anion.
Physicochemical Properties[4][8][13][14]
The following data summarizes the core physical parameters. Note that experimental values for this specific asymmetric derivative are sparse in public literature; values marked (*) are derived from high-fidelity predictive models calibrated against the symmetric dimethyl analog.
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |
| Melting Point | 85 – 95 °C* | Predicted range; higher than dimethyl analog (MP 50°C) |
| Boiling Point | ~385 °C | Decomposition likely before boiling |
| Density | 1.40 ± 0.1 g/cm³ | High density due to dichloro-substitution |
| Solubility | Soluble in DCM, CHCl3, DMSO, DMF | Poor solubility in water and hexane |
| LogP | 3.8 – 4.2 | Highly lipophilic |
| Stability | Moisture sensitive; Stable at -20°C | Hydrolyzes slowly to release thiols and urea derivatives |
Synthesis & Preparation Protocols
The synthesis of asymmetric dithioimidocarbonates requires a stepwise approach to avoid the formation of symmetric byproducts. The most robust industrial route involves a trans-thioetherification of the readily available dimethyl cyanocarbonimidodithioate.
Synthetic Pathway (Diagram)
Caption: Stepwise synthesis via trans-thioetherification of the dimethyl intermediate.
Detailed Protocol (Trans-thioetherification)
This method leverages the higher acidity (lower pKa) of 2,6-dichlorobenzenethiol compared to methanethiol, driving the equilibrium toward the aryl-substituted product.
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Preparation of Dimethyl Intermediate:
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React cyanamide (1.0 eq) with carbon disulfide (1.0 eq) and KOH (2.0 eq) in ethanol at 0°C to form dipotassium cyanodithioimidocarbonate.
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Add methyl iodide (2.0 eq) dropwise at 0-10°C. Stir for 2 hours. Filter the precipitated solid (Dimethyl cyanocarbonimidodithioate, MP 50°C).
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Asymmetric Exchange:
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Dissolve Dimethyl cyanocarbonimidodithioate (10 mmol) in anhydrous acetonitrile or ethanol.
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Add 2,6-dichlorobenzenethiol (10 mmol). Note: Stoichiometry is critical to prevent bis-aryl substitution.
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Heat to reflux for 4-6 hours. The reaction is driven by the evolution of gaseous methanethiol (MeSH).
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Safety Warning: MeSH is toxic and malodorous. Use a caustic scrubber (NaOH trap) on the vent line.
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Purification:
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Concentrate the solvent in vacuo.
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Recrystallize the residue from isopropanol/hexane to yield the target (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate .
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Reactivity & Applications
The compound functions as a "N-cyanothioimidoyl" transfer reagent . Its utility is defined by the differential reactivity of the two sulfur centers.
Chemoselectivity Mechanism
Nucleophilic attack occurs preferentially at the carbon center, resulting in the displacement of a leaving group.
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Leaving Group 1: 2,6-Dichlorobenzenethiolate (Good leaving group, pKa ~6).
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Leaving Group 2: Methanethiolate (Poor leaving group, pKa ~10).
Consequently, reaction with 1 equivalent of a primary amine (
Reaction Workflow (Diagram)
Caption: Chemoselective displacement pathway. The aryl thiol is the primary leaving group.
Key Applications
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Histamine H2-Receptor Antagonists: Analogous to the synthesis of Cimetidine precursors, where the cyanoimido core is essential.
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Pinacidil Analogs: Synthesis of cyanoguanidine-based potassium channel openers. The 2,6-dichlorophenyl moiety is often retained in the final structure if the methyl group is displaced instead (requires specific conditions, e.g., using NaH to deprotonate the amine, attacking the less hindered side).
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Agrochemicals: Precursor for fused triazole fungicides.
Handling & Safety Profile
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
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Specific Hazards:
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Cyanide Generation: Under strong acidic conditions or thermal decomposition, may release HCN.
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Thiol Release: Hydrolysis releases 2,6-dichlorobenzenethiol (corrosive, stench) and methanethiol.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[9]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 152382-18-8. PubChem.[10] [Link]
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